molecular formula C9H17NO B2372990 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane CAS No. 1478748-54-7

6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane

Cat. No.: B2372990
CAS No.: 1478748-54-7
M. Wt: 155.241
InChI Key: RDWIKJPWKXUZJW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane is 155.24 . The InChI code for this compound is 1S/C9H17NO/c1-8(2)6-10-7-9(11-8)4-3-5-9;/h10H,3-7H2,1-2H3 .


Chemical Reactions Analysis

The synthesis process of this compound involves several reactions, including the condensation of cyclohexanone with butylamine. More detailed information about the chemical reactions involved in the synthesis process is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in water and ethanol but insoluble in many organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches : The synthesis of spiroaminals like 1-oxa-6-azaspiro[4.4]nonane, closely related to 6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane, is significant due to their complex structures and potential biological activities. Various strategies for synthesizing these compounds have been developed, emphasizing the novelty of their skeletons (Sinibaldi & Canet, 2008).

  • Novel Synthesis Methods : New synthesis methods for related compounds, such as 2-oxa-7-azaspiro[3.5]nonane, have been described. These methods involve transformations like oxidative cyclizations and provide insights into the structural complexities of these spirocyclic compounds (Gurry, McArdle, & Aldabbagh, 2015).

  • Catalytic Transformations : Catalytic hydrogenation processes have been used to convert certain precursors into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This demonstrates the chemical versatility and potential for diverse chemical transformations in spirocyclic compounds (Sukhorukov et al., 2008).

Biological Significance and Applications

  • Natural Product Isolation : A compound closely related to this compound, identified as polyzonimine, was isolated from the defensive secretion of a milliped. This compound exhibits repellent properties against natural enemies of the milliped, showcasing its potential biological significance (Smolanoff et al., 1975).

  • Discovery of Spirocyclic Inhibitors : Spirocyclic compounds like 7-azaspiro[3.5]nonane have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of signaling molecules. This discovery points to the therapeutic potential of these compounds in pain management (Meyers et al., 2011).

Safety and Hazards

6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane has been reported to cause skin and eye irritation, as well as respiratory irritation. Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-9(3-5-10-9)4-6-11-8/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWIKJPWKXUZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCN2)CCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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